molecular formula C17H16N2O3S B2525927 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2320537-20-8

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2525927
CAS No.: 2320537-20-8
M. Wt: 328.39
InChI Key: KFVWIEQCBSURQM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Immunomodulatory Potential

Isoxazole derivatives, like the one , have shown promise in modulating immune responses. A study highlighted the immunosuppressive capabilities of isoxazole and cinchoninic acid derivatives, including their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This pathway is vital for immune cell function, suggesting potential applications in autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).

Anticancer Activities

Compounds structurally related to the specified chemical have been evaluated for their anticancer properties. For instance, a series of N-substituted benzamides demonstrated moderate to high anticancer activity against various cancer cell lines, surpassing the efficacy of etoposide, a standard reference drug, in some cases. This suggests the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Antimicrobial Properties

Several studies have focused on the antimicrobial effects of isoxazole derivatives. Compounds with thiophene and isoxazole moieties have shown significant activity against a range of bacterial and fungal strains, indicating their potential as new antimicrobial agents. The structural diversity of these compounds allows for the exploration of various mechanisms of action and the development of targeted therapies against resistant microbial strains (Spoorthy et al., 2021; Desai et al., 2011).

Drug Metabolism and Receptor Potentiation

Isoxazole compounds have also been studied for their role in drug metabolism, particularly as metabolites of other pharmacologically active substances. For example, a study involving LY451395, a biaryl-bis-sulfonamide and an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, utilized microbial-based biocatalysis to produce mammalian metabolites for structural characterization. This approach not only aids in understanding drug metabolism but also in the development of more effective and safer therapeutic agents (Zmijewski et al., 2006).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-8-15(19-22-11)17(21)18-9-16(20)13-4-2-12(3-5-13)14-6-7-23-10-14/h2-8,10,16,20H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVWIEQCBSURQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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